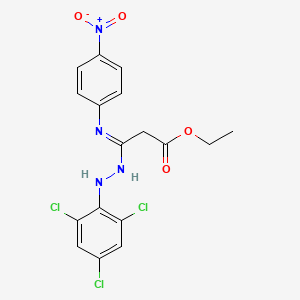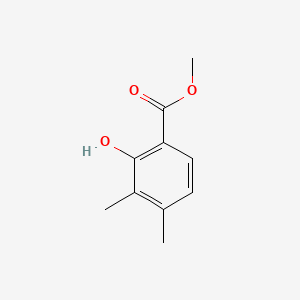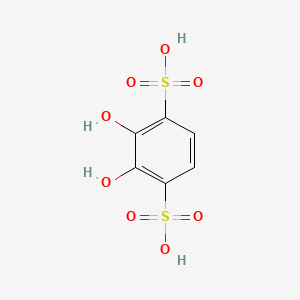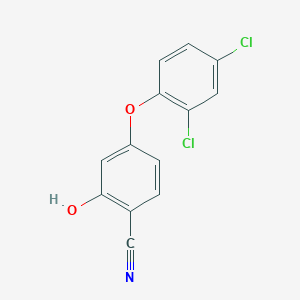
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione is an organic compound belonging to the pyrazine family. This compound is characterized by the presence of a hydroxyl group and a hydroxymethyl group attached to the pyrazine ring, along with a thione group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the hydroxyl, hydroxymethyl, and thione groups. One common method involves the use of pyrazine-2-thiol as a starting material, which is then subjected to hydroxylation and hydroxymethylation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl derivatives, while reduction of the thione group can produce thiol derivatives.
Scientific Research Applications
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, in the case of its antimicrobial activity, the compound forms stable complexes with metal ions like copper (Cu²⁺), which can then be transported into microbial cells. Inside the cells, the complex undergoes metabolic transformation, releasing free copper ions that disrupt cellular processes and lead to cell death .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2(1H)-pyridinone: Another hydroxylated heterocyclic compound with similar chelating properties.
1-Hydroxy-3-methylpyrazine-2(1H)-thione: A derivative with a methyl group instead of a hydroxymethyl group.
Uniqueness
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in applications requiring strong chelation and antimicrobial properties.
Properties
CAS No. |
72788-80-8 |
|---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
1-hydroxy-5-(hydroxymethyl)pyrazine-2-thione |
InChI |
InChI=1S/C5H6N2O2S/c8-3-4-2-7(9)5(10)1-6-4/h1-2,8-9H,3H2 |
InChI Key |
CUFLVNXHNZHUMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=S)N1O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)

![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

